molecular formula C17H22ClN3O B13942031 1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13942031
M. Wt: 319.8 g/mol
InChI Key: YIQBUQSZAIALPC-UHFFFAOYSA-N
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Description

1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a complex organic compound belonging to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a chloro group, a dimethylphenoxymethyl group, and an imidazo[1,5-a]pyrazine core. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multiple steps, including cyclization, substitution, and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine include other imidazo[1,5-a]pyrazine derivatives and related nitrogen-containing heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

1-chloro-8-[(3,4-dimethylphenoxy)methyl]-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C17H22ClN3O/c1-4-15-20-17(18)16-14(19-7-8-21(15)16)10-22-13-6-5-11(2)12(3)9-13/h5-6,9,14,19H,4,7-8,10H2,1-3H3

InChI Key

YIQBUQSZAIALPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1CCNC2COC3=CC(=C(C=C3)C)C)Cl

Origin of Product

United States

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